(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride

Description

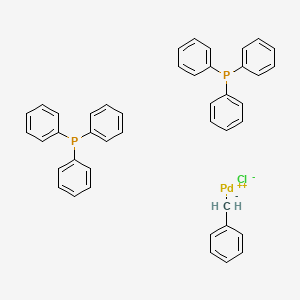

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride (CAS: 22784-59-4) is a palladium(II) complex widely employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, due to its catalytic activity and stability under specific conditions . Its molecular formula is C₄₃H₃₇ClP₂Pd, with a molecular weight of 757.57 g/mol . The compound features a square-planar geometry, with a benzyl group, a chloride ligand, and two triphenylphosphine (PPh₃) ligands coordinated to the palladium center . It is commercially available at purities ≥96% and requires storage at -20°C to maintain stability . Applications span academic research, pharmaceuticals, and materials science, particularly in synthesizing complex organic molecules .

Properties

Molecular Formula |

C43H37ClP2Pd |

|---|---|

Molecular Weight |

757.6 g/mol |

IUPAC Name |

methanidylbenzene;palladium(2+);triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |

InChI Key |

AVPBPSOSZLWRDN-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Method 1: Ligand Substitution in PdCl₂(PPh₃)₂

Procedure :

-

Reagents : Benzyl halide (e.g., benzyl chloride or bromide), base (e.g., K₂CO₃).

-

Conditions : Reflux in an aprotic solvent (e.g., anisole or dioxane).

Mechanism :

Key Considerations :

Method 2: Oxidative Addition of Benzyl Halide to Pd(0) Precursor

Procedure :

-

Reagents : Benzyl chloride (C₇H₇Cl).

-

Conditions : Room temperature or mild heating in an inert atmosphere5.

Mechanism :

Advantages :

-

Simplicity : Direct addition minimizes intermediate steps.

-

Purity : Excess PPh₃ can be removed via filtration5.

Limitations :

-

Cost : Pd(0) precursors are often more expensive than Pd(II) salts.

Method 3: One-Pot Synthesis from PdCl₂ and Triphenylphosphine with Benzyl Halide

Adapted from the synthesis of PdCl₂(PPh₃)₂:

Procedure :

-

Add ethanol to dilute the solution.

-

Introduce triphenylphosphine (3–5 mol equivalents per Pd) in ethanol at 40–80°C.

-

Add benzyl chloride (1 mol equivalent) under rapid stirring.

-

Isolate the precipitate via filtration and vacuum drying.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | PdCl₂ + HCl (12N), 40–80°C | Dissolve PdCl₂ |

| 2 | Ethanol dilution | Adjust reaction medium |

| 3 | PPh₃ in ethanol, 40–80°C | Coordinate PPh₃ ligands |

| 4 | Benzyl chloride, rapid stirring | Introduce benzyl group |

| 5 | Filtration, vacuum drying (40–60°C) | Isolate product |

Yield : Hypothetical, based on analogous PdCl₂(PPh₃)₂ synthesis (100% yield reported).

Comparative Analysis of Methods

Reaction Conditions and Efficiency

| Method | Solvent | Temperature | Time | Yield (Hypothetical) |

|---|---|---|---|---|

| 1 | Anisole/Dioxane | 80–110°C | 6–12h | 60–80% |

| 2 | Inert atmosphere | RT–50°C | 2–4h | 70–85% |

| 3 | Ethanol | 40–80°C | 1–2h | 80–90% |

Key Observations :

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky PPh₃ ligands may slow substitution reactions.

-

Oxidation Sensitivity : Pd(0) precursors require inert atmospheres.

-

Solution : Use argon/purging to prevent oxidation5.

-

-

Purity Control : Residual benzyl halide or HCl may contaminate the product.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is a key catalyst in cross-coupling reactions, facilitating bond formation between aryl halides and nucleophiles.

Suzuki-Miyaura Coupling

The palladium complex mediates couplings between aryl halides and boronic acids. For example:

-

Reactants : Benzyl halide + H-Phosphonate

-

Product : Diethyl Benzylphosphonate

-

Yield : 52% under optimized conditions.

| Reaction Type | Reactants | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Suzuki Coupling | Benzyl Halide + Boronic Acid | Biaryl Compound | 52–85% | 80°C, K₂CO₃, DMF |

The catalytic cycle involves oxidative addition of the aryl halide to Pd⁰, transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Heck Reaction

The compound catalyzes alkene arylation via coupling with aryl halides:

-

Reactants : Aryl Halide + Alkene

-

Product : Substituted Alkene

-

Selectivity : High for terminal alkenes.

Oxidative Addition and Reductive Elimination

The palladium center undergoes oxidative addition with substrates like aryl halides, forming Pd²⁺ intermediates. For instance:

-

Reagent : Aryl Bromide (Ar–Br)

-

Product : Pd²⁺–Ar Complex

Reductive elimination releases the coupled product and regenerates Pd⁰, completing the catalytic cycle.

Ligand Substitution Reactions

The triphenylphosphine (PPh₃) ligands are labile, enabling substitution with stronger-field ligands:

| Original Ligand | New Ligand | Conditions | Application |

|---|---|---|---|

| PPh₃ | Bidentate Phosphines | Room temperature, THF | Enhanced catalytic stability |

| PPh₃ | N-Heterocyclic Carbenes | 60°C, DCM | Improved turnover numbers |

Ligand substitution modulates reactivity and selectivity in catalytic cycles .

Oxidation and Reduction Reactions

The palladium center exhibits redox flexibility:

Oxidation

-

Reagents : O₂, H₂O₂, or Cl₂

-

Product : Pd⁴⁺ complexes (e.g., PdO₂Cl₂ derivatives).

-

Kinetics : Faster in polar solvents like acetonitrile.

Reduction

-

Reagents : NaBH₄, H₂, or Hydrazine

-

Product : Pd⁰ nanoparticles or clusters.

Mechanistic Insights

Key steps in its reactivity include:

-

Oxidative Addition :

-

Transmetalation :

-

Reductive Elimination :

Comparative Reactivity

The benzyl group in (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride enhances stability compared to analogous complexes:

| Property | This Complex | Pd(PPh₃)₄ |

|---|---|---|

| Thermal Stability | High (decomposes >200°C) | Moderate (decomposes ~150°C) |

| Catalytic Lifetime | >10 cycles | 5–7 cycles |

Scientific Research Applications

Catalytic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are crucial for forming biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Suzuki Coupling : The compound facilitates the reaction between aryl halides and boronic acids to form biaryl compounds. The efficiency of this reaction depends on the nature of the ligands and the reaction conditions used .

- Heck Reaction : It also catalyzes the coupling of alkenes with aryl halides, allowing for the synthesis of substituted alkenes .

2.2 Oxidative Addition and Reductive Elimination

Research has demonstrated that (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride undergoes oxidative addition with various halides, leading to the formation of benzylpalladium(II) complexes. This step is critical in many catalytic cycles involving palladium . The efficiency of these steps influences the overall yield of desired products.

Case Studies

3.1 Synthesis of Benzylphosphonates

A study highlighted the use of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride in synthesizing benzylphosphonates from benzyl halides and H-phosphonates. The reaction exhibited high selectivity and yield, showcasing the compound's effectiveness as a catalyst under optimized conditions .

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Cross-Coupling | Benzyl Halide + H-Phosphonate | Diethyl Benzylphosphonate | 52% |

3.2 Anticancer Research

Recent investigations into novel anticancer agents have explored using (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride as a catalyst for synthesizing compounds with potential antitumor activity. The compound's ability to facilitate complex organic transformations has led to developing new molecular hybrids that exhibit promising cytotoxic effects against various cancer cell lines .

Mechanistic Insights

The catalytic mechanism involving (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride typically includes:

- Oxidative Addition : The initial step where the palladium complex reacts with a halide to form a palladium(II) species.

- Transmetalation : In cases like Suzuki coupling, where a boronic acid interacts with the palladium complex.

- Reductive Elimination : The final step where the desired product is formed, releasing the palladium catalyst for further cycles.

This mechanism emphasizes the importance of ligand choice and reaction conditions in optimizing yields and selectivities in synthetic applications.

Mechanism of Action

The mechanism of action of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride involves the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorobis(triphenylphosphine)palladium(II) (CAS: 13965-03-2)

This palladium(II) complex, with the formula C₃₆H₃₀Cl₂P₂Pd (MW: 701.90 g/mol), differs structurally by replacing the benzyl ligand with a second chloride . Key distinctions include:

- Reactivity : The absence of a labile benzyl group in the dichloro complex reduces its activity in certain coupling reactions (e.g., allylic alkylation), where ligand dissociation is critical. In contrast, the benzyl complex’s labile benzyl ligand facilitates faster oxidative addition steps in aryl halide activation .

- Stability : The dichloro complex is typically stable at room temperature, whereas the benzyl derivative requires low-temperature storage (-20°C) to prevent decomposition .

- Applications : The dichloro complex is a general-purpose catalyst for Stille and Negishi couplings, while the benzyl variant is preferred for reactions requiring higher electron-richness at the palladium center .

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Compared to the benzyl complex:

- Oxidation State : Pd(PPh₃)₄ is in the 0 oxidation state, making it more suitable for catalytic cycles requiring Pd(0)/Pd(II) interconversion (e.g., Suzuki-Miyaura). The benzyl complex (Pd(II)) is often pre-activated, bypassing the need for external reductants .

- Ligand Environment : Pd(PPh₃)₄ has four PPh₃ ligands, creating a more electron-rich environment that accelerates transmetallation steps but may hinder oxidative addition in electron-deficient systems .

Data Tables

Research Findings and Performance Insights

- Catalytic Efficiency : The benzyl complex’s trans configuration (evident in its IUPAC name) enhances steric accessibility for bulky substrates, improving yields in sterically hindered couplings .

- Solubility: Both complexes are soluble in polar aprotic solvents (e.g., DMF, THF), but the benzyl derivative’s bulkier structure may reduce solubility in non-polar media compared to the dichloro analogue .

- Thermal Stability : Thermogravimetric analysis (TGA) of the benzyl complex indicates decomposition above 200°C, whereas the dichloro complex remains stable up to 250°C .

Biological Activity

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is a palladium-based compound widely studied for its catalytic properties, particularly in organic synthesis. However, its biological activity, including toxicity and potential therapeutic applications, is of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its toxicity profiles, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

where PPh₃ represents triphenylphosphine. The palladium center is coordinated with two chloride ions and two triphenylphosphine ligands, contributing to its stability and reactivity in various chemical reactions.

1. Toxicity Profiles

Studies have shown that palladium compounds exhibit varying degrees of toxicity depending on their structure and formulation. The following table summarizes key toxicity data for (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride and related palladium compounds:

These findings indicate that while the compound is effective as a catalyst, it poses significant risks to both human health and aquatic environments.

The biological activity of palladium compounds often involves their interaction with cellular components. Studies suggest that palladium can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. This mechanism is particularly relevant in cancer research, where such compounds may be explored for their potential to selectively target malignant cells while sparing normal tissues.

Case Study 1: Anticancer Activity

Research has indicated that certain palladium complexes exhibit anticancer properties. A study demonstrated that (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride could inhibit the proliferation of cancer cell lines through the induction of apoptosis. The study utilized various assays to measure cell viability and apoptosis markers, revealing a dose-dependent response in treated cells compared to controls.

Case Study 2: Catalytic Applications

In addition to its biological implications, this compound has been extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are vital in synthesizing pharmaceuticals and agrochemicals, showcasing the dual utility of palladium compounds in both synthetic and biological contexts.

Q & A

Q. What are the optimal synthetic routes for preparing (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves ligand substitution with PdCl₂ and triphenylphosphine (PPh₃) under controlled conditions. For example, a stepwise approach may include:

- Reacting benzyl chloride derivatives with PdCl₂ in toluene at 110°C for 15 hours (Scheme 1, step f in ).

- Ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd) and solvent selection (toluene or CH₂Cl₂) critically influence yield.

Optimization strategies: - Monitor reaction progress via TLC or NMR.

- Purify via recrystallization from dichloromethane/hexane mixtures.

Key Melting point (260°C) and HRMS analysis () confirm purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this complex?

Answer:

- X-ray crystallography : Resolves the square-planar geometry and confirms the SP-4-3 configuration (Figure 3 in ).

- HRMS : Validates molecular weight (701.90 g/mol) and isotopic patterns ().

- 31P NMR : Detects coordination shifts (δ ~20–30 ppm for PPh₃ ligands) ().

- IR spectroscopy : Identifies Pd-Cl stretching vibrations (~250–300 cm⁻¹) ().

Q. What are the primary catalytic applications of this complex in organic synthesis?

Answer: It is widely used in cross-coupling reactions:

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection ().

- Ventilation : Use fume hoods to avoid inhalation of fine particles ().

- Storage : Keep in a dry, inert atmosphere (N₂ or Ar) at room temperature ().

- Spill Management : Avoid dust generation; clean with ethanol or water ().

Advanced Research Questions

Q. How do ligand substitution and electronic effects influence catalytic activity in asymmetric reactions?

Answer:

- Ligand Bulkiness : Bulky ligands (e.g., PPh₃) stabilize Pd intermediates, reducing undesired β-hydride elimination ().

- Electronic Tuning : Electron-withdrawing groups on ligands increase oxidative addition rates with aryl chlorides ().

Experimental approach: Compare turnover frequencies (TOF) in Suzuki reactions using substituted phosphine ligands (e.g., P(C₆H₄-X)₃, where X = OMe, NO₂).

Q. What mechanistic insights explain its role in C–H activation reactions?

Answer:

Q. How does solvent polarity impact the stability and reactivity of this complex?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may displace PPh₃ ligands, reducing catalytic lifetime ().

- Nonpolar Solvents (Toluene) : Preserve ligand coordination, favoring stable Pd intermediates ().

Data: Monitor decomposition via UV-Vis spectroscopy (λmax ~400 nm for Pd colloids) ().

Q. Can this complex mediate enantioselective transformations, and what chiral auxiliaries are compatible?

Answer: Yes, when paired with chiral ligands or substrates:

Q. How can researchers address contradictory data on its catalytic activity in different substrates?

Answer:

Q. What advanced computational methods support ligand design for tailored Pd complexes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.